molecular formula C19H23FN4 B1675660 LY 302148 CAS No. 182564-47-2

LY 302148

Cat. No.: B1675660
CAS No.: 182564-47-2
M. Wt: 326.4 g/mol
InChI Key: RFIDURCIAHBFRJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for LY 302148 are not extensively detailed in the available literature. the compound is typically prepared for research purposes and is available in various quantities from suppliers like TargetMol

Chemical Reactions Analysis

LY 302148 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are not extensively documented, but they generally involve modifications to the functional groups present in this compound .

Scientific Research Applications

LY 302148 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving 5-HT1F receptor agonists.

    Biology: Investigated for its effects on neurogenic dural inflammation in animal models.

    Medicine: Explored for its potential in migraine therapeutics due to its ability to inhibit neurogenic dural inflammation.

    Industry: Primarily used in research settings rather than industrial applications.

Mechanism of Action

LY 302148 exerts its effects by acting as a 5-HT1F receptor agonist. This means it binds to and activates the 5-HT1F receptor, which is involved in the modulation of neurotransmitter release and inflammation. The activation of this receptor inhibits neurogenic dural inflammation, which is a key factor in the pathophysiology of migraines .

Comparison with Similar Compounds

LY 302148 can be compared with other 5-HT1F receptor agonists, such as:

These compounds also target the 5-HT1F receptor and are used in the treatment of migraines. this compound is unique in its specific chemical structure and its potential for research applications.

Properties

CAS No.

182564-47-2

Molecular Formula

C19H23FN4

Molecular Weight

326.4 g/mol

IUPAC Name

5-fluoro-3-[1-[2-(1-methylpyrazol-4-yl)ethyl]piperidin-4-yl]-1H-indole

InChI

InChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3

InChI Key

RFIDURCIAHBFRJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F

Canonical SMILES

CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F

Appearance

Solid powder

182564-47-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole
LY 302148
LY 302148, monohydrochloride
LY-302148

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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